2-chloropyridin-3-amine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

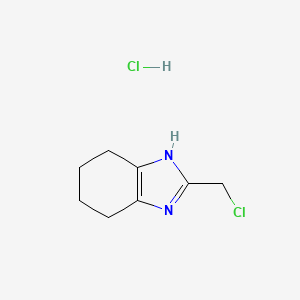

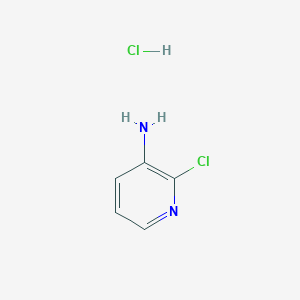

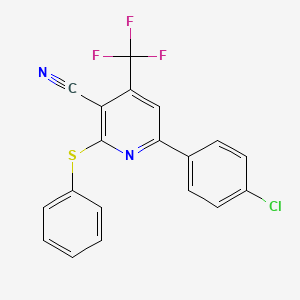

2-Chloropyridin-3-amine, also known as 3-Amino-2-chloropyridine, is a chemical compound with the molecular formula C5H5ClN2 . It has an average mass of 128.560 Da and a monoisotopic mass of 128.014130 Da . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .

Molecular Structure Analysis

The molecular structure of 2-chloropyridin-3-amine consists of a pyridine ring with a chlorine atom substituted at the 2nd position and an amine group at the 3rd position . The compound has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis

2-Chloropyridin-3-amine has a density of 1.3±0.1 g/cm3, a boiling point of 262.8±20.0 °C at 760 mmHg, and a flash point of 112.7±21.8 °C . It has a molar refractivity of 33.5±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 96.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Catalytic Amination

A key application of 2-chloropyridin-3-amine hydrochloride is in the catalytic amination of polyhalopyridines. Ji, Li, and Bunnelle (2003) demonstrated that amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex results in high yields of 5-amino-2-chloropyridine, showcasing the compound's effectiveness in selective amination processes (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis and Tautomerism in Schiff Bases

Another application area is in the synthesis and tautomerism studies of Schiff bases. Nazır et al. (2000) explored the structural dynamics of N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, revealing how different solvents and conditions affect the compound's tautomeric equilibrium (H. Nazır, M. Yıldız, H. Yılmaz, Muhammad Mohsin Tahir, & D. Ülkü, 2000).

Uncatalyzed Amination in Flow Reactors

The use of this compound in uncatalyzed amination, especially using flow reactors, is another significant application. Hamper and Tesfu (2007) showcased efficient conversion of chloropyridines to 2-aminopyridines using this approach, highlighting the method's efficiency and scalability (B. Hamper & E. Tesfu, 2007).

CO2 Activation and Utilization

In the field of environmental chemistry, the activation of CO2 and its utilization in chemical synthesis has been a significant area of research involving this compound. Srivastava, Srinivas, and Ratnasamy (2006) studied the use of nitrogen-based organic molecules, including this compound, for CO2 activation and synthesis applications (R. Srivastava, D. Srinivas, & P. Ratnasamy, 2006).

Safety and Hazards

2-Chloropyridin-3-amine may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful in contact with skin . In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved to fresh air .

Relevant Papers One relevant paper found discusses the synthesis of novel 2-(Pyridin-2-yl) compounds . While it does not specifically mention 2-chloropyridin-3-amine, it could potentially provide useful information on similar compounds and their reactions.

Eigenschaften

IUPAC Name |

2-chloropyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQIRASUEZEXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2653746.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2653749.png)

![7-Methyl-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2653752.png)

![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)

![N-Methyl-N-[2-[[4-(2-methylphenyl)oxan-4-yl]methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2653762.png)

![3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2653764.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)

![N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2653767.png)